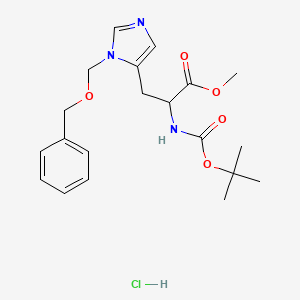

Boc-His(pi-Bom)-OMe . HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-His(pi-Bom)-OMe HCl chemical structure and properties

Technical Guide: Boc-His( -Bom)-OMe HCl

Structural Integrity & Racemization Control in Histidine Chemistry

Executive Summary

Boc-His(

Unlike standard histidine derivatives, this compound features a Benzyloxymethyl (Bom) protecting group specifically positioned on the pros (

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| Chemical Name | N |

| CAS Number | 83468-80-8 |

| Molecular Formula | |

| Molecular Weight | 425.91 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138 – 143 °C |

| Solubility | Soluble in Methanol (MeOH), DMF, DMSO |

| Purity | |

| Storage | Desiccate at +2°C to +8°C (Long term: -20°C) |

Structural Analysis & Mechanism of Action

3.1 The Regiochemistry of Protection (

vs.

)

Histidine contains two nitrogens in its imidazole ring:

-

(pros,

-

(tele,

In unprotected or

The Solution: By placing the Bom group on the

3.2 Visualization: Racemization Suppression Pathway

The following diagram illustrates how

Figure 1: Mechanism of histidine racemization and its suppression via

Synthesis & Production Logic

Synthesizing Boc-His(

4.1 The Trityl-Switch Protocol

-

Precursor: Start with

-Boc-N -

Quaternization: React with Benzyl chloromethyl ether (Bom-Cl). Since

is blocked, the Bom group is forced to attack the -

Trityl Cleavage: The Trityl group is acid-labile or removed during workup/heating, leaving the Bom group securely attached to the

position. -

Salt Formation: The product is crystallized as the hydrochloride salt to ensure stability.

Applications in Drug Development[1][6]

5.1 Boc-SPPS Utility

While Fmoc chemistry is common, Boc chemistry remains the gold standard for synthesizing difficult sequences, thioesters, and aggregation-prone peptides.

-

TFA Stability: The Bom group is stable to Trifluoroacetic Acid (TFA), which is used to remove the N-terminal Boc group in every cycle.

-

HF Cleavage: The Bom group is removed only at the end of the synthesis using anhydrous Hydrogen Fluoride (HF) or TFMSA, ensuring the side chain remains protected throughout chain assembly.

5.2 Precursor for Free Acid

The methyl ester (OMe) form serves as a stable, crystallizable intermediate. For use in solid-phase synthesis, it is typically saponified to the free acid Boc-His(

Experimental Protocols

6.1 Saponification (Preparation for Coupling)

Note: The methyl ester must be converted to the free acid for SPPS coupling.

Reagents:

Procedure:

-

Dissolution: Dissolve 1.0 eq of Boc-His(

-Bom)-OMe -

Hydrolysis: Add 3.0 eq of 1N NaOH dropwise at 0°C. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (CHCl

:MeOH 9:1). -

Neutralization: Cool to 0°C and adjust pH to ~3.0 using 1N HCl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO

. -

Isolation: Evaporate solvent to yield Boc-His(

-Bom)-OH as a white foam. Use immediately for coupling.

6.2 Analytical Verification (HPLC)

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl group).

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Always equilibrate the container to room temperature before opening to prevent condensation.

-

Formaldehyde Risk: Upon final deprotection (HF cleavage), the Bom group generates formaldehyde. Scavengers (e.g., Resorcinol, Cysteine, or specific thiols) must be included in the cleavage cocktail to prevent formylation of Tryptophan or N-terminal amines.

References

- Brown, T., Jones, J.H., & Richards, J.D. (1982).

Technical Whitepaper: Solubility Profile and Handling of Boc-His(pi-Bom)-OMe

Executive Summary

Boc-His(pi-Bom)-OMe is a specialized histidine derivative utilized primarily to suppress racemization during peptide synthesis.[1] Unlike standard histidine protecting groups (e.g., Trt, Tos), the Benzyloxymethyl (Bom) group is attached to the

However, this derivative presents a unique solubility and stability profile.[2][4][5] While highly soluble in non-polar and polar aprotic organic solvents due to its lipophilic protecting groups, it releases formaldehyde upon final deprotection (HF cleavage), necessitating rigorous scavenging protocols.[2][3] This guide details the solubility matrix, dissolution protocols, and risk mitigation strategies for this compound.[2][3][6]

Physicochemical Profile

The solubility of Boc-His(pi-Bom)-OMe is dictated by the interplay between its hydrophobic protecting groups and the semi-polar imidazole core.[1]

-

Lipophilicity: The molecule carries three lipophilic moieties: the tert-butyl group (Boc), the methyl ester (OMe), and the benzyloxymethyl (Bom) ether.[2] This renders the compound insoluble in water but highly miscible with organic solvents.

-

Regiochemistry: The Bom group resides on the

-nitrogen.[7][8] This blocks the "pros" position, forcing hydrogen bonding interactions (if any) to occur via the

Quantitative Properties (Reference Data)

| Property | Value / Description |

| Molecular Formula | |

| Solubility Class | Lipophilic / Hydrophobic |

| LogP (Predicted) | ~2.3 – 2.8 |

| Appearance | White to off-white crystalline powder |

| Critical Instability | Stable to TFA; Cleaved by HF/TFMSA; Releases Formaldehyde |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with Boc-His(pi-Bom)-OMe. This data is derived from the "like dissolves like" principle and standard peptide synthesis workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for dissolution and coupling.[1][3] |

| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM; useful for NMR analysis.[3] |

| Polar Aprotic | DMF / NMP | Excellent | Standard for solid-phase synthesis; high boiling point.[1][3] |

| Polar Aprotic | DMSO | Good | Use only if necessary; difficult to remove.[3] |

| Esters | Ethyl Acetate (EtOAc) | Good | Excellent for liquid-liquid extraction workups.[1][3] |

| Alcohols | Methanol / Ethanol | Moderate/Good | Soluble, but avoid basic conditions to prevent transesterification.[2][3] |

| Ethers | Diethyl Ether / MTBE | Poor | Precipitant. Used to crash the product out of solution.[3] |

| Alkanes | Hexanes / Pentane | Insoluble | Precipitant. Used for washing solids.[3] |

| Aqueous | Water / Buffers | Insoluble | Product will precipitate or oil out immediately.[3] |

Experimental Workflows & Visualization

Workflow Diagram: Solvation & Application

The following decision tree guides the researcher through solvent selection based on the intended application (Coupling, Analysis, or Purification).

Figure 1: Operational decision tree for solvent selection based on experimental goals.

Standard Operating Procedure: Dissolution for Coupling

Objective: Prepare a 0.2 M solution for peptide coupling.

-

Calculation: Calculate the required mass of Boc-His(pi-Bom)-OMe (MW approx. 375-400 g/mol depending on exact derivative).

-

Primary Solvent Addition: Add DCM (Dichloromethane) to the powder.

-

Volume: Use 70% of the final target volume.

-

Technique: Vortex gently. The solid should dissolve rapidly.

-

-

Co-Solvent (Optional): If using for SPPS where DCM might cause resin shrinkage (e.g., PEG-based resins), dilute with DMF to reach the final volume.[2][3]

-

Activation: Add coupling reagents (e.g., DIC/HOBt) directly to this solution.[2]

-

Note: Do not add water. Ensure solvents are anhydrous (≤ 0.02% water) to prevent hydrolysis of the methyl ester.

-

Critical Stability: The Formaldehyde Hazard[3]

While the Bom group is excellent for preventing racemization, its removal requires specific attention.[2][3][9] The Bom group is stable to TFA (used to remove Boc) but is cleaved by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) .[1]

The Mechanism of Danger:

Upon cleavage, the benzyloxymethyl group decomposes to release formaldehyde (

-

Cysteine: Forms thiazolidine adducts.

-

Tryptophan: Forms carboline derivatives.

-

N-terminus: Forms hydroxymethyl or Schiff base adducts.[1]

Protocol: Scavenging Formaldehyde

To safely remove the Bom group without damaging the peptide:

-

Cleavage Cocktail: Use a "High Scavenger" HF cleavage cocktail.

-

Required Scavengers:

-

Resorcinol or Cysteine: Specifically traps formaldehyde.

-

Thiophenol/Anisole: General cation scavengers.

-

-

Recommended Ratio: HF : Anisole : Dimethylsulfide : p-Thiocresol : Resorcinol (90 : 5 : 3 : 1 : 1 ).[1]

Figure 2: Mechanism of Bom cleavage and the necessity of formaldehyde scavengers.[1]

References

-

Brown, T., Jones, J. H., & Richards, J. D. (1982). Further studies on the protection of histidine side chains in peptide synthesis: the use of the

-benzyloxymethyl group.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1553-1561.[2][3] [1][2] -

Mitchell, A. R., et al. (1990). Prevention of N-terminal acetylation during the cleavage of Boc-peptides with HF.[2][3] International Journal of Peptide and Protein Research. (Contextualizing formaldehyde generation from Bom).

-

Merck/Sigma-Aldrich. Product Specification: Boc-His(Trt)-OH and Histidine Derivatives Solubility Data.[1] [1]

-

Chem-Impex International. Boc-His(3-Bom)-OH Technical Data Sheet.

Sources

- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of Boc-His(pi-Bom)-OMe

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Stability: Understanding the Molecule

Boc-His(pi-Bom)-OMe incorporates three key functional groups that dictate its stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, the acid- and hydrogenolysis-sensitive benzyloxymethyl (Bom) protecting group on the π-nitrogen of the imidazole ring, and a methyl ester at the C-terminus. The interplay of these groups, along with the inherent reactivity of the histidine side chain, governs the optimal storage conditions and potential degradation routes.

A critical aspect of handling protected amino acids is preventing premature deprotection or side reactions.[1] The Boc group, for instance, is designed to be stable to many nucleophiles and bases but is readily cleaved under acidic conditions, which generates a tert-butyl cation.[2] Similarly, the Bom group is susceptible to cleavage by acid and hydrogenolysis.[3] The methyl ester is prone to hydrolysis, particularly in the presence of moisture and basic or acidic conditions.

Recommended Storage Conditions and Rationale

To ensure the long-term stability and purity of Boc-His(pi-Bom)-OMe, adherence to appropriate storage conditions is essential. These recommendations are not arbitrary but are based on minimizing the potential degradation pathways discussed in the following section.

| Parameter | Condition | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of all potential chemical degradation reactions, including hydrolysis and protecting group cleavage. |

| Atmosphere | Inert gas (Argon or Nitrogen) and desiccated | Prevents hydrolysis of the methyl ester and acid-catalyzed degradation of the Boc and Bom protecting groups by excluding moisture and atmospheric acids. |

| Light | Amber vial or protection from light | While not the primary degradation factor, prolonged exposure to UV light can potentially contribute to radical-mediated degradation pathways. |

Shelf Life:

When stored under the recommended conditions as a solid, Boc-His(pi-Bom)-OMe is expected to be stable for up to three years. However, once in solution, its stability is significantly reduced. Solutions should be freshly prepared and used promptly. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C and used within a month.[4] Repeated freeze-thaw cycles should be avoided to prevent degradation and potential precipitation.

Potential Degradation Pathways and Their Mechanisms

Understanding the likely degradation pathways is crucial for troubleshooting and for appreciating the importance of proper storage and handling.

Acid-Catalyzed Deprotection

Exposure to acidic conditions, which can arise from atmospheric moisture and CO2 forming carbonic acid, is a primary concern.

-

Boc Group Cleavage: The Boc group is highly susceptible to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. This results in the formation of H-His(pi-Bom)-OMe.

-

Bom Group Cleavage: The Bom group is also acid-labile. Acid-catalyzed cleavage of the benzyloxymethyl ether can occur, leading to the formation of Boc-His-OMe and benzyl alcohol.[5] Upon cleavage, the Bom group can also generate formaldehyde, which can lead to unwanted side reactions with other amino acid residues in a peptide chain.[1]

Sources

- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. Benzyl Ethers [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Coupling of Boc-His(π-Bom)-OH in Boc-SPPS

Introduction: Navigating the Challenges of Histidine Incorporation

The unique imidazole side chain of histidine endows peptides and proteins with critical functionalities, including roles in catalytic triads, pH-dependent conformational switching, and metal ion coordination.[1][2][3] However, the incorporation of histidine during solid-phase peptide synthesis (SPPS) presents a significant challenge: a high propensity for racemization.[4][5]

The mechanism for this loss of stereochemical integrity is well-understood. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4][6][7] This leads to the formation of an achiral intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity of the final peptide.

To mitigate this, the imidazole side chain must be protected. In the context of tert-butyloxycarbonyl (Boc) chemistry, several protecting groups have been developed. The benzyloxymethyl (Bom) group, when attached to the π-nitrogen (Nπ), has proven to be exceptionally effective at suppressing racemization.[6][8] By sterically and electronically shielding the Nπ atom, the Bom group prevents it from participating in the intramolecular base catalysis responsible for epimerization. While Boc-His(π-Bom)-OH is a more costly derivative, its use is invaluable for the synthesis of complex peptides where the stereochemical purity of histidine is paramount.[9]

This guide provides a detailed, field-proven protocol for the efficient and safe coupling of Boc-His(π-Bom)-OH in manual or automated Boc-SPPS, focusing on the causality behind each experimental step to ensure robust and reproducible outcomes.

A Note on Nomenclature: The user prompt specified Boc-His(pi-Bom)-OMe. It is critical to note that for standard solid-phase peptide synthesis, the free carboxylic acid derivative, Boc-His(π-Bom)-OH , is the correct reagent for coupling to the free amine of the growing peptide chain on the resin. The methyl ester (-OMe) version is not suitable for this direct amide bond formation and is typically used in solution-phase synthesis or specific fragment condensation strategies. This protocol is therefore written for the correct and commercially standard Boc-His(π-Bom)-OH .

Materials and Reagents

Proper preparation and high-quality reagents are fundamental to successful peptide synthesis.

| Category | Reagent/Material | Grade | Purpose | Key Considerations |

| Amino Acid | Boc-L-His(π-Bom)-OH | Peptide Synthesis | Building block | Store desiccated at recommended temperature. |

| Solid Support | Merrifield, PAM, or MBHA Resin | 100-200 or 200-400 mesh | Solid phase for peptide assembly | Choice depends on desired C-terminus (acid or amide). |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary reaction & wash solvent | Use low water/amine content grade. Quality is critical. |

| Dichloromethane (DCM) | ACS Grade or higher | Swelling, reaction, & wash solvent | Stabilized with amylene or other non-nucleophilic stabilizer. | |

| Isopropanol (IPA) | ACS Grade or higher | Wash solvent | Used for shrinking resin and removing residual acid.[10] | |

| Deprotection | Trifluoroacetic Acid (TFA) | Reagent Grade | Nα-Boc group removal | Highly corrosive. Use in a certified fume hood. |

| Neutralization | N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Neutralizes TFA salt post-deprotection | Use a high-purity grade to avoid side reactions. |

| Coupling System | HBTU, HATU, or PyBOP | Peptide Synthesis | Carboxyl activating agent | See Section 3.4 for selection rationale. |

| HOBt or Oxyma Pure | Peptide Synthesis | Racemization suppressant/additive | Often included in coupling reagents (e.g., HBTU). | |

| Monitoring | Kaiser Test Kit (Ninhydrin) | N/A | Qualitative test for free primary amines | Essential for confirming coupling completion. |

Detailed Synthesis Protocol: A Step-by-Step Guide

The following protocol outlines a single coupling cycle for incorporating Boc-His(π-Bom)-OH into a peptide sequence on a solid support.

Diagram: General Boc-SPPS Cycle Workflow

Caption: Iterative workflow for a single amino acid addition in Boc-SPPS.

Resin Preparation and Swelling

Causality: Proper swelling of the polystyrene resin is non-negotiable. It uncoils the polymer chains, making the reactive sites (the N-terminal amines of the growing peptide) accessible to reagents. Inadequate swelling is a primary cause of incomplete reactions.

-

Place the peptide-resin (from the previous cycle) in a suitable reaction vessel.

-

Add DCM (approx. 10-15 mL per gram of resin).

-

Agitate gently (e.g., on a shaker or with nitrogen bubbling) for at least 20-30 minutes. The resin should visibly increase in volume.

Nα-Boc Deprotection

Causality: The acid-labile Boc group must be removed to expose the N-terminal amine for the next coupling step.[10] TFA is a sufficiently strong acid to cleave the Boc group rapidly without significantly affecting the more stable side-chain protecting groups or the resin linkage (e.g., PAM linker).[10]

-

Drain the swelling solvent (DCM).

-

Add a solution of 25-50% TFA in DCM (v/v) to the resin.

-

Pre-wash: Agitate for 1-2 minutes, then drain. This helps to displace any residual solvent and ensures immediate, uniform exposure to the deprotection reagent.

-

Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[10]

-

Drain the deprotection solution.

Washing and Neutralization

Causality: After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This protonated amine is not nucleophilic and cannot react with the activated amino acid. Furthermore, residual TFA will neutralize the base used in the coupling step, inhibiting the reaction. A thorough wash followed by neutralization with a non-nucleophilic organic base is therefore essential.[10]

-

DCM Wash: Wash the resin with DCM (3x, 1 min each) to remove the bulk of the TFA.

-

IPA Wash: Wash the resin with IPA (2x, 1 min each). IPA is particularly effective at removing residual, acid-impregnated DCM.[10]

-

DCM Wash: Wash the resin again with DCM (3x, 1 min each) to remove the IPA and prepare the resin for neutralization.

-

Neutralization: Add a solution of 5-10% DIEA in DCM (v/v) and agitate for 2 minutes. Repeat this step once more.

-

Final Wash: Wash the resin thoroughly with DMF (5-6x, 1 min each) to remove the DIEA salts and swell the resin in the coupling solvent. The resin is now ready for coupling.

The Coupling Protocol: Incorporating Boc-His(π-Bom)-OH

Causality: This step forms the new peptide bond. It involves the activation of the carboxylic acid of Boc-His(π-Bom)-OH to create a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine on the resin-bound peptide. The choice of coupling reagent is critical for efficiency and minimizing side reactions.[11]

-

Reagent Selection:

-

HBTU/HOBt: A reliable and widely used uronium salt-based system. It forms an HOBt active ester, which is highly reactive and suppresses racemization.[12]

-

HATU: A more reactive uronium salt that utilizes HOAt as an additive. The resulting OAt ester is more reactive than the OBt ester, making HATU an excellent choice for sterically hindered couplings or "difficult" sequences.[12]

-

PyBOP: A phosphonium salt-based reagent. It also forms an HOBt ester and is praised for its high efficiency and the avoidance of potential guanidinylation side reactions that can occur with uronium salts if used in large excess.[11]

-

The following protocol uses HBTU as a representative example.

Diagram: Boc-His(π-Bom)-OH Coupling Workflow

Caption: Detailed workflow for the activation and coupling of Boc-His(π-Bom)-OH.

Protocol Steps:

-

Prepare Reagents: In a separate vial, dissolve Boc-His(π-Bom)-OH (2-4 equivalents relative to resin capacity) and HBTU (0.95 eq. relative to the amino acid) in DMF.

-

Activation: Just before adding to the resin, add DIEA (2-4 eq. relative to resin capacity). Crucially, for histidine derivatives, use the minimal amount of base necessary and keep the pre-activation time short (1-2 minutes). [13][14] Prolonged exposure of the activated histidine to base, even with the π-Bom group, slightly increases the risk of side reactions.

-

Coupling: Add the activated amino acid solution to the drained, DMF-swollen resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.

-

Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.

-

Positive Test (Dark Blue/Purple Beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a fresh solution ("double coupling").[13]

-

Final Washes

Causality: All soluble reagents and by-products (e.g., tetramethylurea from HBTU) must be washed away to prevent interference with the next synthesis cycle.

-

Once a negative Kaiser test is achieved, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

The resin is now ready for the deprotection step of the next cycle or, if it is the final residue, for final cleavage from the resin.

Troubleshooting Guide

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser test after coupling | 1. Steric Hindrance: The growing peptide chain is sterically bulky. 2. Peptide Aggregation: The peptide is folding on the resin, blocking reactive sites.[8] 3. Insufficient Reagents: Under-dosing of amino acid or coupling reagents. | 1. Double Couple: Repeat the coupling step. 2. Switch Reagents: Use a more potent activator like HATU. 3. Disrupt Aggregation: Switch the coupling solvent to NMP or a DMF/DMSO mixture.[8] Consider coupling at a slightly elevated temperature (35-40°C). |

| Racemization of Histidine detected in final peptide | 1. Excessive Base: Too much DIEA was used during coupling.[14] 2. Prolonged Activation: The pre-activation time before adding to the resin was too long.[5][13] | 1. Optimize Stoichiometry: Reduce DIEA equivalents to the minimum required (typically 2 eq.). 2. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after adding the base. |

| Deletion of Histidine residue | 1. Incomplete Deprotection: The previous Boc group was not fully removed. 2. Severe Aggregation: The N-terminus was completely inaccessible. | 1. Extend Deprotection: Increase the TFA deprotection time to 30-40 minutes. 2. Address Aggregation: As above, change solvents or use specialized resins (e.g., TentaGel).[8] |

| Side-product formation during final cleavage | 1. Bom Group By-products: The Bom group can release formaldehyde upon final acid cleavage (e.g., with HF).[6] | 1. Use Scavengers: During the final cleavage cocktail (e.g., HF or TFMSA), include scavengers like p-cresol and thioanisole to trap reactive species. |

Concluding Remarks

The successful incorporation of Boc-His(π-Bom)-OH is a cornerstone of synthesizing high-purity, complex peptides using Boc-SPPS. The π-Bom protecting group provides a robust defense against racemization, the primary side reaction associated with histidine. By understanding the chemical principles behind each step—from meticulous resin swelling and neutralization to the judicious choice of coupling reagents and controlled activation conditions—researchers can confidently and reproducibly incorporate this critical amino acid. This protocol, combined with diligent in-process monitoring via the Kaiser test, establishes a self-validating system that ensures the highest probability of success in the synthesis of challenging histidine-containing peptides.

References

-

Title: Amino Acid Derivatives for Peptide Synthesis. Source: AAPPTec. URL: [Link]

-

Title: BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Source: PubMed. URL: [Link]

-

Title: Side reactions in solid-phase peptide synthesis and their applications. Source: PubMed. URL: [Link]

-

Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Source: CEM Corporation. URL: [Link]

-

Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec. URL: [Link]

-

Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: Nowick Lab, UC Irvine. URL: [Link]

-

Title: Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Source: CHIMIA. URL: [Link]

-

Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Peptide Synthesis with the Boc Protecting Group. Source: YouTube (jOeCHEM). URL: [Link]

-

Title: Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Source: PMC, National Center for Biotechnology Information. URL: [Link]

-

Title: Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Source: ACS Publications. URL: [Link]

-

Title: Protecting Groups. Source: University of Pennsylvania. URL: [Link]

-

Title: The multiple roles of histidine in protein interactions. Source: BMC Structural Biology. URL: [Link]

-

Title: Mechanism of racemisation of histidine derivatives in peptide synthesis. Source: PubMed. URL: [Link]

-

Title: Coupling step during synthesis of peptides containing Histidine residue? Source: ResearchGate. URL: [Link]

-

Title: Histidine - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Protection and deprotection. Source: Willingdon College, Sangli. URL: [Link]

-

Title: Protecting Groups. Source: IIT Bombay. URL: [Link]

-

Title: Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Source: ACS Publications. URL: [Link]

Sources

- 1. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chimia.ch [chimia.ch]

- 7. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. bachem.com [bachem.com]

- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenolysis of Bom Group in Liquid Ammonia

This guide details the protocol for the Catalytic Hydrogenolysis of the

Executive Summary

The

This protocol details the Catalytic Hydrogenolysis in Liquid Ammonia , a high-fidelity method that leverages the unique solvent properties of liquid

-

Suppress Catalyst Poisoning: Solvation shells around the peptide prevent strong adsorption of the imidazole nitrogen onto the Pd surface.

-

Scavenge Byproducts: The formaldehyde released during Bom cleavage is immediately trapped by ammonia to form hexamethylenetetramine, preventing side reactions (e.g., thiazolidine formation).

-

Maintain Chemoselectivity: Unlike Birch reductions (Na/

), this method uses

Mechanistic Insight

The cleavage of the Bom group proceeds via a two-stage mechanism.[1] In standard solvents, the hemiaminal intermediate releases formaldehyde, which can cross-link peptides. In liquid ammonia, this pathway is chemically "sanitized."

Reaction Pathway[1][2][3][4][5][6][7]

-

Hydrogenolysis: The benzyl ether bond is cleaved by Palladium-catalyzed hydrogen transfer.[2][3]

-

Hemiaminal Collapse: The resulting

-hydroxymethyl intermediate is unstable and spontaneously collapses to the free amine and formaldehyde. -

In-Situ Scavenging: Formaldehyde reacts instantly with the solvent (

) to form hexamethylenetetramine (Urotropine), which is inert and water-soluble.

Figure 1: Mechanistic pathway highlighting the dual role of Liquid Ammonia as solvent and scavenger.

Experimental Protocol

Equipment & Materials

-

Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried) equipped with a dry ice/acetone condenser and a gas inlet tube reaching the bottom.

-

Catalyst: Palladium Black (freshly prepared or high-grade commercial) or 10% Pd/C. Note: Pd Black is preferred for faster kinetics in ammonia.

-

Solvent: Anhydrous Ammonia (Gas cylinder).

-

Reagents: Sodium metal (for drying ammonia, optional but recommended).

-

Gas: High-purity Hydrogen (

) and Nitrogen (

Safety Pre-Check

-

Cryogenic Hazard: Liquid ammonia boils at -33°C. Use insulated gloves and a fume hood.

-

Toxicity: Ammonia gas is corrosive and toxic. Ensure excellent ventilation.

-

Flammability: Hydrogen gas mixed with air is explosive. Purge systems thoroughly with

before introducing

Step-by-Step Procedure

Phase A: Solvent Preparation

-

Condensation: Place the 3-neck flask in a Dewar bath containing dry ice/acetone (-78°C).

-

Collection: Introduce anhydrous ammonia gas through the inlet. Condense approximately 50–100 mL of liquid ammonia.

-

Drying (Optional): Add a small piece of Sodium metal (~5 mg) until a faint blue color persists (indicating anhydrous conditions), then discharge the color with a few crystals of ammonium acetate. Crucial: Do not leave excess Na; this would convert the reaction into a Birch reduction.

Phase B: Reaction Setup

-

Peptide Dissolution: Dissolve the Bom-protected peptide (e.g., 1.0 mmol) in the liquid ammonia. If solubility is poor, a co-solvent like DMF (10% v/v) can be added, though pure

is usually sufficient for protected peptides. -

Catalyst Addition: Carefully add Palladium Black (0.5 – 1.0 weight equivalent relative to peptide).

-

Tip: Add the catalyst as a slurry in a small amount of DMF or dry ether to prevent sparking/dusting in the ammonia vapor.

-

Phase C: Hydrogenolysis[4]

-

Purge: Flush the headspace with Nitrogen for 2 minutes.

-

Hydrogen Introduction: Switch the gas inlet to Hydrogen. Bubble a steady stream of

gas through the liquid ammonia solution at reflux temperature (-33°C). -

Agitation: Ensure vigorous magnetic stirring to keep the catalyst suspended.

-

Duration: Run the reaction for 4 to 6 hours .

-

Monitoring: TLC is difficult due to the closed system. Standard protocols suggest 6 hours for complete Bom removal.

-

Phase D: Workup

-

Termination: Stop the

flow and purge with -

Evaporation: Remove the dry ice bath. Allow the ammonia to evaporate naturally under a stream of nitrogen (into a scrubber/trap).

-

Extraction: The residue contains the deprotected peptide and the catalyst.

-

Add 50% Acetic Acid or Methanol to the residue.

-

Filter through a Celite pad to remove the Pd catalyst.

-

Wash the pad thoroughly with the chosen solvent.

-

-

Lyophilization: Concentrate the filtrate and lyophilize to obtain the crude deprotected peptide.

Data Analysis & Troubleshooting

Expected Outcomes

| Parameter | Standard Hydrogenolysis (MeOH) | Liquid Ammonia Hydrogenolysis |

| Reaction Time | 24–48 hours (often incomplete) | 4–6 hours |

| Yield | Low (<40%) due to adsorption | High (>85%) |

| Purity | Contaminated with thiazolidines | Clean (HCHO scavenged) |

| Side Reactions | Reduction of Trp/Phe rings (rare but possible) | None (under catalytic conditions) |

Troubleshooting Guide

-

Issue: Incomplete Deprotection.

-

Cause: Catalyst poisoning by Sulfur (Met/Cys).

-

Solution: Refresh the catalyst after 3 hours. Add a second portion of Pd Black. Ensure ammonia is distilled from Sodium to remove moisture.

-

-

Issue: Blue Color in Solution.

-

Cause: Presence of dissolved Sodium (Birch conditions).

-

Solution: Ensure all Na used for drying is quenched with Ammonium Acetate before adding the peptide. A blue solution will chemically reduce aromatic rings (Birch reduction), which is not desired here.

-

-

Issue: Poor Solubility.

-

Cause: Highly hydrophobic peptide.

-

Solution: Use DMF or HMPA as a co-solvent (up to 20%).

-

Workflow Visualization

Figure 2: Operational workflow for the catalytic hydrogenolysis process.

References

-

Felix, A. M., Jimenez, M. H., Mowles, T., & Meienhofer, J. (1978). Catalytic hydrogenolysis in liquid ammonia.[5][3] Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection.[3] International Journal of Peptide and Protein Research. Link

-

Kuromizu, K., & Meienhofer, J. (1974). Removal of the Nalpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, sodium-liquid ammonia reduction. Journal of the American Chemical Society. Link

-

Brown, T., et al. (1996). Benzyloxymethyl (Bom): A robust protecting group for the N-3 position of thymine and uracil. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Bom stability). Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. youtube.com [youtube.com]

- 3. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine from its Methyl Ester

Abstract

This comprehensive guide provides a detailed protocol for the conversion of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine methyl ester (Boc-His(pi-Bom)-OMe) to its corresponding free carboxylic acid, Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine (Boc-His(pi-Bom)-OH). The described methodology centers on a lithium hydroxide-mediated saponification, a procedure optimized to ensure high yields while preserving the integrity of the acid-labile Boc protecting group and the pi-benzyloxymethyl (Bom) group on the imidazole side chain. This document is intended for researchers, scientists, and professionals in drug development and peptide synthesis, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice.

Introduction: Strategic Importance of Protected Histidine Derivatives

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity.[1] Histidine, with its nucleophilic imidazole side chain, presents a unique challenge, often requiring protection to prevent side reactions and racemization during peptide coupling steps.[2] The Nα-tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a wide range of conditions and its facile removal under mild acidic treatment.[3][4]

The Nπ-(benzyloxymethyl) (Bom) group is employed to protect the imidazole side chain of histidine. Its presence is crucial for suppressing racemization during coupling reactions, a common issue with histidine derivatives.[5] The conversion of the methyl ester of this doubly protected histidine to its free carboxylic acid is a critical step, rendering the C-terminus available for subsequent peptide bond formation. The method of choice for this transformation is saponification, the base-mediated hydrolysis of an ester.[6]

This application note focuses on the use of lithium hydroxide (LiOH) for the saponification of Boc-His(pi-Bom)-OMe. LiOH is often preferred over other alkali metal hydroxides like NaOH or KOH in peptide chemistry as it has been shown to minimize epimerization at the chiral center.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[8]

Reaction Mechanism and Protecting Group Stability

The saponification of Boc-His(pi-Bom)-OMe is a classic example of base-promoted ester hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group and yielding the carboxylate salt.[8] A subsequent acidification step protonates the carboxylate to furnish the final free carboxylic acid.

A critical consideration in this process is the stability of the protecting groups. The Boc group is a tert-butyl carbamate that is stable to the basic conditions of saponification.[9][10] Its removal requires acidic conditions, typically treatment with trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[3] The Bom group, a benzyloxymethyl ether, is also stable to the basic reaction conditions employed for saponification.[11] This orthogonal stability of both protecting groups to the reaction conditions is essential for the successful synthesis of the desired product.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the saponification of Boc-His(pi-Bom)-OMe.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-His(pi-Bom)-OMe | ≥98% | Commercially Available | Store at 2-8 °C |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Deionized Water | High Purity | Laboratory Source | |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available | |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | For extraction |

| Brine (Saturated NaCl solution) | Laboratory Prepared | For extraction | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-His(pi-Bom)-OMe (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water. The volume should be sufficient to achieve complete dissolution (e.g., approximately 10 mL of solvent per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Lithium Hydroxide: To the stirring solution, add lithium hydroxide monohydrate (1.5 eq) portion-wise at room temperature. The use of a slight excess of LiOH ensures the complete consumption of the starting ester.[13]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

-

Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl to neutralize the excess LiOH. Monitor the pH with pH paper, aiming for a neutral pH of ~7. Concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

-

Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH of the solution is approximately 3-4. This will protonate the carboxylate salt to form the free carboxylic acid. The product may precipitate out of the solution at this stage.

-

Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude Boc-His(pi-Bom)-OH. The product is typically a white to off-white solid or foam.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Workflow Diagram

Caption: Workflow for the saponification of Boc-His(pi-Bom)-OMe.

Characterization of the Final Product

The successful synthesis of Boc-His(pi-Bom)-OH can be confirmed by a combination of spectroscopic and analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the methyl ester singlet (typically around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, though sometimes not observed) are key indicators of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The signal corresponding to the methyl ester carbon (around 52 ppm) will be absent in the product spectrum.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak for Boc-His(pi-Bom)-OH.

-

Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The ester C=O stretch (around 1740 cm⁻¹) will be replaced by a carboxylic acid C=O stretch (around 1710 cm⁻¹).

Troubleshooting and Key Considerations

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient LiOH, low reaction temperature, or short reaction time. | Add additional LiOH, allow the reaction to stir for a longer period, or gently warm the reaction mixture (e.g., to 30-40 °C). |

| Low Yield | Incomplete extraction of the product, especially if it has some water solubility. | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate. |

| Presence of Starting Material in Product | Incomplete reaction or inefficient workup. | If the reaction is incomplete, resubject the crude material to the reaction conditions. If the issue is separation, consider purification by column chromatography. |

| Racemization | Although minimized with LiOH, prolonged reaction times or elevated temperatures can increase the risk. | Monitor the reaction closely and work it up as soon as it is complete. Avoid excessive heating. The optical purity can be checked by chiral HPLC. |

Conclusion

The conversion of Boc-His(pi-Bom)-OMe to its free acid via lithium hydroxide-mediated saponification is a robust and reliable procedure that is fundamental in peptide synthesis. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently and efficiently prepare this important building block for their synthetic endeavors. The orthogonality of the Boc and Bom protecting groups to the basic conditions of the reaction ensures a clean transformation with high yields.

References

-

A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (2005). ResearchGate. [Link]

-

Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. [Link]

-

Experiment 6: Synthesis of Soap. (n.d.). Loudoun County Public Schools. [Link]

-

42: Saponification. (2021, February 21). YouTube. [Link]

-

LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? (2019, May 6). Chemistry Stack Exchange. [Link]

-

How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? (2020, October 31). ResearchGate. [Link]

-

Saponification. (2023, January 22). Chemistry LibreTexts. [Link]

-

Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. (2014, October 24). YouTube. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

-

Synthesis and Application of Fmoc-His(3-Bum)-OH. (n.d.). Wiley Online Library. [Link]

-

Boc-His(Bom)-OH. (n.d.). Aapptec. [Link]

-

Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. (2018, April 18). National Institutes of Health. [Link]

-

Protecting Groups. (2020, October 26). Indian Institute of Technology Bombay. [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

A Novel Method for the Protection and Activation of Histidine. (2012). ResearchGate. [Link]

-

Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

-

Protecting group. (n.d.). Wikipedia. [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2006). ResearchGate. [Link]

- Histidine protection. (n.d.).

-

Why are my ester hydrolysis not working. (2023, July 21). Reddit. [Link]

-

Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2012, October 24). National Institutes of Health. [Link]

-

A Mild Hydrolysis of Esters Mediated by Lithium Salts. (1998). ResearchGate. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Protective Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Application Note: Technical Handling & Protocols for Boc-His(pi-Bom)-OMe

Executive Summary & Strategic Rationale

Boc-His(pi-Bom)-OMe (N-

While standard Histidine derivatives are prone to losing chiral integrity during activation (via the enamine mechanism), the Benzyloxymethyl (Bom) group offers unique protection. By substituting the

This guide provides a rigorous Standard Operating Procedure (SOP) for handling, storing, and utilizing this compound, ensuring maximum yield and optical purity in complex peptide synthesis.

Chemical Profile & Critical Properties[1][2]

| Property | Specification |

| Chemical Name | Boc-His( |

| CAS Number | 83468-80-8 (HCl salt form ref) |

| Molecular Formula | |

| Molecular Weight | ~389.45 g/mol |

| Solubility | DCM, DMF, DMSO, MeOH; Insoluble in Water |

| Purity Requirement | |

| Appearance | White to off-white powder |

| Storage | -20°C, Desiccated, Argon overlay recommended |

Mechanism of Action: The -Bom Advantage

To use this reagent effectively, one must understand why it is used.[1]

-

Racemization Suppression: In unprotected or

-protected histidine, the -

Orthogonality:

-

Boc: Acid labile (TFA).

-

OMe: Base labile (Saponification) or Hydrazine labile.

-

Bom: Stable to TFA and Base; cleaved by HF (Hydrofluoric Acid), TFMSA (Trifluoromethanesulfonic acid), or Hydrogenolysis (

).

-

Visualization: Orthogonal Protection Logic

Caption: Orthogonal cleavage map showing the specific reagents required for each protecting group, highlighting the stability of Bom during standard Boc deprotection.

Standard Operating Procedure (SOP)

Storage & Handling[2][6]

-

Temperature: Store strictly at -20°C . Room temperature storage can lead to slow ester hydrolysis or spontaneous decomposition.

-

Moisture Control: The methyl ester is susceptible to hydrolysis. Allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator before opening to prevent water condensation.

-

Weighing: Use anti-static weighing boats. Avoid metal spatulas if possible to prevent trace metal coordination with the imidazole ring.

Activation & Coupling Protocol (Solution Phase)

Context: Utilizing Boc-His(pi-Bom)-OMe as a C-terminal acceptor or modifying it for coupling.

Scenario: You intend to saponify the methyl ester to create Boc-His(pi-Bom)-OH for coupling to a resin or amine.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of Boc-His(pi-Bom)-OMe in minimal MeOH/Dioxane (1:1 v/v).

-

Saponification:

-

Cool solution to 0°C.

-

Add 1.1 eq of 1N LiOH dropwise. Note: LiOH is preferred over NaOH to prevent racemization during hydrolysis.

-

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.

-

-

Work-up:

-

Neutralize carefully with 1N HCl to pH 3-4.

-

Extract immediately with Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over

. -

Concentrate in vacuo to yield Boc-His(pi-Bom)-OH.

-

-

Coupling (DCC/HOBt Method):

-

Dissolve the free acid (from step 3) in DCM/DMF.

-

Add 1.0 eq HOBt (Hydroxybenzotriazole).

-

Add 1.0 eq DCC (Dicyclohexylcarbodiimide) at 0°C.

-

Stir 20 min to form the active ester.

-

Add the amine component (Amino-resin or peptide fragment).

-

Final Deprotection (The Critical Bom Cleavage)

Warning: This step involves hazardous reagents (HF or TFMSA).

The Bom group generates formaldehyde upon cleavage. If your peptide contains N-terminal Cysteine, the formaldehyde will react to form a Thiazolidine adduct, permanently modifying your peptide.

Protocol (HF Cleavage):

-

Scavenger Prep: Prepare a scavenger cocktail containing Resorcinol or Thioanisole .

-

Ratio: Anisole:Dimethylsulfide:p-Thiocresol (1:1:0.2).

-

Crucial: Add Resorcinol if Cysteine is present to trap formaldehyde.

-

-

Reaction:

-

Place dried peptide-resin/protected peptide in a Teflon reaction vessel.

-

Condense anhydrous HF (-78°C) onto the sample.

-

Warm to 0°C and stir for 45-60 minutes.

-

-

Work-up:

-

Evaporate HF under a stream of Nitrogen.

-

Precipitate peptide in cold Diethyl Ether.

-

Centrifuge and wash 3x with Ether to remove scavengers and the cleaved Bom-byproducts.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield after Coupling | Steric hindrance of Bom group | Switch to HATU/HOAt coupling reagents; increase reaction time. |

| Thiazolidine Adduct (+12 Da mass shift) | Formaldehyde capture by Cysteine | Mandatory: Add Cysteine-specific scavengers (Cysteamine or Resorcinol) during HF cleavage. |

| Racemization Detected | Base-catalyzed proton abstraction | Ensure base (DIEA/NMM) does not exceed 2.0 eq during coupling. Keep temperature at 0°C during activation. |

| Incomplete Bom Removal | Old HF or insufficient time | Ensure HF is anhydrous; extend reaction time to 90 min at 0°C (monitor closely). |

Visualization: Synthesis Workflow & Checkpoints

Caption: Step-by-step synthesis workflow emphasizing the critical control point during final deprotection to prevent side-reactions.

References

-

Chem-Impex International. "Boc-His(3-Bom)-OH Properties and Applications." Chem-Impex Catalog. Accessed October 2023. Link

-

PubChem. "Boc-His(Boc)-OH and Related Derivatives (Compound Summary)." National Library of Medicine. Link

-

Luckose, F., et al. "Effects of amino acid derivatives on physical, mental, and physiological activities."[2] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144, 2015.[2][3] (Context on Histidine derivatives). Link

-

Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Boc and Fmoc Strategies." Pierce Protein Biology Application Notes. Link

-

ResearchGate Discussion. "Spontaneous Boc removal and Histidine Side Chain Protection." Scientific Community Forum. Link

Sources

Application Note: Optimizing Yield and Purity with Boc-His(π-Bom)-OMe Intermediates

Executive Summary

Histidine is notoriously prone to racemization during peptide synthesis due to the basicity of its imidazole ring. The Boc-His(π-Bom)-OMe intermediate offers a robust solution to this challenge.[1] The π-Benzyloxymethyl (Bom) group specifically protects the pros-nitrogen (

However, the use of Bom protection introduces a critical downstream challenge: the release of formaldehyde during final cleavage. Without specific mitigation, formaldehyde generates irreversible adducts (methylated amines, thiazolidines), drastically reducing yield. This guide details the protocols to leverage the stereochemical stability of Boc-His(π-Bom)-OMe while neutralizing its cleavage byproducts to ensure maximum yield.[1]

Critical Parameters & Mechanism

The Stereochemical Advantage (Why π-Bom?)

Racemization in Histidine occurs primarily through the abstraction of the

The Yield Trap: Formaldehyde Generation

Unlike acid-labile groups (e.g., Trt) that release stable carbocations, the Bom group decomposes in Hydrogen Fluoride (HF) or TFMSA to release the benzyl carbocation andformaldehyde .

-

Reaction:

-

Risk: Formaldehyde reacts rapidly with:

Protocol 1: Handling & Coupling (Elongation)[1]

Objective: Incorporate Boc-His(π-Bom)-OMe into the peptide chain without inducing racemization or diketopiperazine (DKP) formation.

Reagents

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane), anhydrous.[1]

-

Deprotection: 50% TFA in DCM.[1]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]

Step-by-Step Workflow

-

Preparation of the Amine Component (H-His(π-Bom)-OMe):

-

Note: If starting with Boc-His(π-Bom)-OMe as the C-terminal residue.[1]

-

Dissolve Boc-His(π-Bom)-OMe in 50% TFA/DCM (v/v). Stir for 30 min at room temperature.

-

Evaporate TFA/DCM under reduced pressure.[1] Crucial: Co-evaporate with toluene (3x) to remove residual TFA, which can protonate the imidazole and alter coupling kinetics.

-

Result: TFA·H-His(π-Bom)-OMe.[1]

-

-

Neutralization (In Situ):

-

Dissolve the salt in minimal DMF.

-

Add DIEA (2.0 equivalents relative to His) immediately prior to adding the activated incoming amino acid.

-

Yield Tip: Do not pre-neutralize and let stand; this increases the risk of DKP formation (if a dipeptide) or ester hydrolysis.

-

-

Coupling the Next Amino Acid:

-

Visualizing the Process:

Figure 1: Elongation workflow for Boc-His(π-Bom)-OMe intermediates.

Protocol 2: The Critical Cleavage (Formaldehyde Scavenging)

Objective: Remove the Bom group and release the peptide while trapping formaldehyde to prevent side reactions. Method: High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[1] Note: Standard TFA cleavage will NOT remove the Bom group.

The "Scavenger Cocktail" (Yield Critical)

Standard scavengers (Anisole, Thioanisole) are insufficient for Bom removal. You must include a specific formaldehyde scavenger.[1]

| Component | Role | Concentration |

| Anhydrous HF | Cleavage Reagent | 90% (v/v) |

| p-Cresol | Carbocation Scavenger | 5% (v/v) |

| Resorcinol | Formaldehyde Scavenger | 5% (v/v) |

| (Alternative) Cysteine | Formaldehyde Scavenger | Add 20 eq if Resorcinol is unavailable |

Step-by-Step HF Cleavage Protocol

-

Preparation:

-

Reaction:

-

Cool vessel to -78°C (Dry ice/acetone).

-

Distill anhydrous HF into the vessel.

-

Warm to 0°C (Ice bath) and stir for 60 minutes .

-

Note: Do not exceed 0°C. Higher temperatures increase side reactions.[1]

-

-

Work-up:

-

Evaporate HF under a stream of nitrogen (rapidly).[1]

-

Precipitate the peptide with cold Diethyl Ether .

-

Wash the precipitate 3x with ether to remove the scavengers (Resorcinol/Formaldehyde adducts).

-

Dissolve the peptide in dilute acetic acid or water/acetonitrile and lyophilize immediately.

-

Alternative: TFMSA Cleavage (If HF is unavailable)[1]

-

Cocktail: TFMSA (10%) / TFA (80%) / DMS (5%) / m-Cresol (5%) .[1]

-

Modification: Add Cysteine hydrochloride (20 eq relative to His) to the post-cleavage aqueous solution before purification to trap any residual formaldehyde.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Mass +12 or +14 Da | Methylation by Formaldehyde | Critical: Increase Resorcinol concentration in cleavage cocktail.[1] Ensure rapid evaporation of HF. |

| Mass +13 Da (approx) | Thiazolidine formation (if Cys present) | Formaldehyde reacted with Cysteine.[1] Use Cysteamine or Penicillamine as a scavenger, or perform cleavage in the presence of excess Cysteine. |

| Low Yield (Racemization) | Loss of stereochemistry | Verify the starting material is indeed π-Bom (N-pros) and not |

| Incomplete Bom Removal | Reaction time too short | Extend HF reaction to 90 mins at 0°C. Warning: Monitor for sensitive residues (Trp, Met). |

Mechanism of Action: Racemization vs. Protection[2]

Figure 2: Mechanism of racemization suppression by π-Bom protection.[1]

References

-

Mitchell, A. R., et al. (1978). "Tert-Butoxycarbonyl-N(pi)-benzyloxymethylhistidine: a new derivative for the synthesis of histidine peptides."[1] Journal of the American Chemical Society, 100(6), 1978. Link[1]

-

Brown, T., et al. (1982). "The use of the N(pi)-benzyloxymethyl group for histidine protection in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Scavengers and Side Reactions."[1] Peptide Synthesis Technical Guide. Link

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Technical Note. Link

-

Sigma-Aldrich. "Boc Resin Cleavage Protocol."[1] Technical Bulletin. Link

Sources

Troubleshooting & Optimization

Minimizing racemization of Histidine during peptide coupling

Topic: Minimizing Racemization of Histidine During Peptide Coupling Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Peptide Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS): the racemization of Histidine.[1] Unlike other amino acids, Histidine is uniquely prone to stereochemical loss due to the basicity of its imidazole side chain.

This technical document provides a mechanistic understanding of the failure mode, scenario-based troubleshooting, and validated protocols to ensure the integrity of your peptide sequences.

Module 1: Mechanism & Root Cause Analysis

The "Why": Imidazole-Catalyzed Proton Abstraction

Racemization in Histidine is not typically caused by the external base alone; it is an intramolecular process driven by the Histidine side chain itself.[2]

-

The Culprit (

vs. -

The Mechanism: During activation (formation of the active ester), if the

nitrogen is unprotected or inadequately shielded, it acts as an intramolecular base.[2] It abstracts the acidic -

The Protection Dilemma:

-

Trityl (Trt): The industry standard. It protects the

(tele) position. This leaves the -

Bum (

-Benzyloxymethyl): Protects the

-

Visualization: The Intramolecular Racemization Pathway

Figure 1: The intramolecular mechanism where the imidazole side chain catalyzes the loss of chirality at the alpha-carbon.[3]

Module 2: Troubleshooting Guide

Use this section to diagnose your specific experimental scenario.

Scenario A: High Racemization at the C-Terminus (Resin Loading)

Symptoms: Analysis of the cleaved peptide shows significant D-His content at the C-terminal position (e.g., >5%). Root Cause: Esterification of the first amino acid to the resin often requires strong activation (e.g., DMAP), which is fatal for Histidine chirality.

| Strategy | Recommendation | Technical Rationale |

| Best Practice | 2-Chlorotrityl Chloride (2-Cl-Trt) Resin | Loading occurs via nucleophilic displacement of chloride, requiring no activation of the Histidine carboxylate. Zero racemization risk. |

| Alternative | Cesium Salt Method | If using Merrifield resin, use the Cesium salt of Boc-His(Trt)-OH. The |

| Avoid | Standard DMAP/DIC Loading | DMAP is a strong nucleophilic base that will rapidly racemize activated Histidine. |

Scenario B: Racemization at Internal Positions

Symptoms: D-His impurities found in the middle of the peptide chain. Root Cause: Use of high-activity coupling reagents (HATU/HBTU) with strong bases (DIPEA) in excess.

Recommended Interventions:

-

Switch Coupling Reagent: Move from Uronium salts (HATU/HBTU) to DEPBT or DIC/Oxyma .

-

Why? DEPBT is a phosphonium salt that releases HOOBt; it is specifically noted in literature for suppressing Histidine racemization.

-

-

Change the Base: Replace DIPEA (Diisopropylethylamine) with Sym-Collidine (TMP) .

-

Why? Collidine is a weaker, more sterically hindered base than DIPEA, reducing the risk of proton abstraction while still neutralizing the reaction.

-

-

Temperature Control: Perform His-coupling at Room Temperature or 0°C .

-

Warning: Do NOT use microwave heating >50°C for Histidine couplings.

-

Scenario C: Fragment Condensation

Symptoms: Coupling two peptide segments where the C-terminus of Fragment A is Histidine. Root Cause: The carboxylate of the peptide fragment is less reactive and requires prolonged activation, increasing the window for racemization.

Solution:

-

Design Change: If possible, redesign fragments so Glycine or Proline is at the C-terminus.

-

Chemistry: If His must be at the C-terminus, use Azide Coupling (low racemization) or DEPBT with no pre-activation time.

Module 3: Validated Protocols

Protocol 1: Low-Racemization Coupling (Internal His)

Standard Operating Procedure for SPPS

-

Reagents:

-

Amino Acid: Fmoc-His(Trt)-OH (3.0 eq)

-

Coupling Reagent: DEPBT (3.0 eq) ORDIC (3.0 eq) + Oxyma Pure (3.0 eq)

-

Base: Sym-Collidine (3.0 - 5.0 eq)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Wash:

-

Drain and wash with DMF (3x) and DCM (3x).[4]

-

Protocol 2: Loading His onto Merrifield Resin (Cesium Salt Method)

Use this when 2-Cl-Trt resin is not an option.

-

Preparation of Cs-Salt:

-

Dissolve Boc-His(Tos)-OH or Boc-His(Trt)-OH in MeOH/Water (9:1).

-

Titrate to pH 7.0 with aqueous

.[4] -

Evaporate to dryness and chase with benzene/DCM to remove water (Must be anhydrous).

-

-

Loading:

-

Swell Merrifield resin in DMF.

-

Add Cs-salt of Histidine (1.5 eq) to the resin in DMF.

-

Incubate at 50°C overnight (No stirring, gentle agitation).

-

Wash thoroughly to remove displaced chloride salts.

-

Module 4: Decision Logic & FAQs

Workflow: Selecting the Right Conditions

Figure 2: Decision matrix for selecting resins and reagents based on Histidine position.

Frequently Asked Questions

Q: Can I use HBTU/DIPEA if I keep the temperature low? A: It is not recommended. Even at low temperatures, HBTU (uronium) generates a highly reactive O-acylisourea that, in the presence of DIPEA (a strong base), accelerates proton abstraction. If you must use HBTU, switch the base to Collidine and limit activation time.

Q: Why is Trityl (Trt) preferred over Bum if Bum prevents racemization better?

A: While

Q: Does microwave synthesis increase racemization? A: Yes. Thermal energy accelerates the rate of proton abstraction. For Histidine and Cysteine, limit microwave temperature to 50°C and use DIC/Oxyma rather than basic coupling reagents.

References

-

Mechanism of Racemization: Jones, J. H., et al. "Evidence is presented to show that the racemisation of N(alpha)-benzyloxycarbonyl-N(pi)-phenacyl-L-histidine... takes place by action of the pi-nitrogen as an intramolecular base." National Institutes of Health (PubMed). Link

-

DEPBT Efficacy: Ye, Y. H., Li, H., & Jiang, X.[6][7][8] "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization."[6][7][8][9] Biopolymers.[7][8] Link

-

Oxyma vs. HOBt: El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Organic Process Research & Development. Link

-

Resin Loading Protocols: "Peptide Resin Loading Protocols: Attachment of Boc-amino acids to Merrifield resins." Sigma-Aldrich Technical Guides. Link

-

Microwave & Collidine: Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. bachem.com [bachem.com]

Technical Support Center: Histidine Side-Chain Deprotection

Topic: Removal of Benzyl-Based Protection (His(Bzl), His(Bom), His(Bum))

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 6, 2026

Executive Summary

You are likely here because standard TFA (trifluoroacetic acid) cleavage failed to remove the benzyl group from your Histidine residue. This is expected. Unlike trityl (Trt) or Boc groups, benzyl-based Histidine protection (Bzl, Bom, Bum) is designed for extreme stability during Boc-chemistry SPPS.

Removing them requires superacid conditions (HF or TFMSA) or catalytic hydrogenolysis. This guide provides the troubleshooting logic and validated protocols to safely remove these groups without destroying your peptide.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I treated my peptide with 95% TFA for 4 hours, but the mass spec shows the benzyl group (+90 Da) is still attached. Why?

A: The benzyl ether bond on the Histidine imidazole ring is electronically stabilized by the aromatic system.

-

The Science: The pKa of the imidazole nitrogen makes the benzyl-nitrogen bond resistant to solvolysis by "weak" strong acids like TFA.

-

The Fix: You must cross the threshold into superacid territory. You have two chemical options:

-

Anhydrous Hydrogen Fluoride (HF): The "Gold Standard" but requires a specialized Teflon/Kel-F vacuum line.

-

Trifluoromethanesulfonic Acid (TFMSA): A liquid superacid that can be used in standard glassware. It mimics the acidity of HF without the gas handling hazards.

-

Q2: I am using His(Bom). I heard this generates formaldehyde. Is that true?

A: Yes, and it is a critical risk.

-

The Mechanism: Upon acidolytic cleavage, the Benzyloxymethyl (Bom) group decomposes into a benzyl carbocation and formaldehyde (CH₂O).

-

The Danger: Formaldehyde is a potent electrophile. It will react with the free N-terminal amine of your peptide to form a Schiff base or, if Cys is present, a thiazolidine ring. This modification (+12 Da or +30 Da depending on the adduct) is irreversible.

-

The Fix: You must include a specific scavenger. Resorcinol or a large excess of Cysteine (in the cleavage cocktail) acts as a "formaldehyde sink," trapping it before it attacks your peptide.

Q3: Can I use Hydrogenolysis (H₂/Pd-C) instead of strong acids?

A: In theory, yes. In practice, often no.

-

The Problem: The imidazole ring of Histidine itself can coordinate with the Palladium catalyst, poisoning it. If your peptide contains Methionine (Sulfur) or Cysteine, the catalyst will be deactivated almost instantly.

-

When to use it: Only use catalytic transfer hydrogenation (CTH) if your peptide is Sulfur-free and you lack access to HF/TFMSA. Use Ammonium Formate as the hydrogen donor to improve efficiency.

Q4: My peptide looks "dirty" after TFMSA cleavage. How do I clean it?

A: TFMSA is non-volatile (unlike HF or TFA). The "dirt" is often residual salt or acid-scavenger complexes.

-

The Fix: You must perform a desalting step (precipitate in cold ether, wash thoroughly, then run a quick C18 solid-phase extraction or Sephadex column) before analytical HPLC. Do not inject crude TFMSA cleavage mixtures directly onto an analytical column.

Part 2: Decision Logic & Workflow

The following decision tree helps you select the correct deprotection strategy based on your equipment and peptide composition.

Caption: Decision matrix for selecting the optimal deprotection route for Benzyl-based Histidine groups.

Part 3: Validated Experimental Protocols

Protocol A: The TFMSA "Low-High" Method (HF Alternative)

Rationale: This method uses Trifluoromethanesulfonic Acid (TFMSA) to mimic HF acidity. The "Low" step removes most protecting groups (Boc, tBu) and reduces Methionine sulfoxide. The "High" step cleaves the stable His(Bzl).

Materials:

-

TFMSA (Trifluoromethanesulfonic acid)

-

DMS (Dimethyl sulfide)

-

m-Cresol (or Thioanisole if Met is present)

-

EDT (Ethanedithiol) - Optional, for Cys protection

Step-by-Step:

-

Preparation: Dry the peptide-resin (100 mg) thoroughly in a desiccator P₂O₅ overnight.

-

Low Acidity Step (Pre-treatment):

-

Prepare mixture: TFA / DMS / m-Cresol (10:3:1 v/v) .

-

Add to resin at 0°C.

-